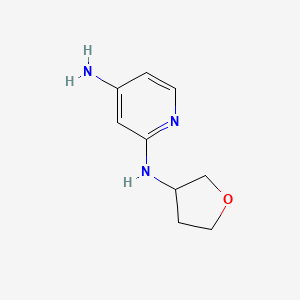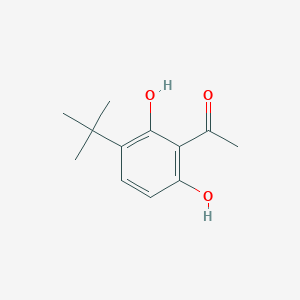
Ferrocene-d10, Iron, di(cyclopentadienyl-d5), Decadeuteroferrocene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ferrocene-D10 is a deuterated derivative of ferrocene, an organometallic compound with the formula Fe(C5H5)2. Ferrocene itself is a “sandwich” compound consisting of two cyclopentadienyl rings bound to a central iron atom. The deuterated version, Ferrocene-D10, has all hydrogen atoms in the cyclopentadienyl rings replaced by deuterium atoms. This modification is often used in scientific research to study reaction mechanisms and kinetics due to the isotope effect.
準備方法
Synthetic Routes and Reaction Conditions
Ferrocene-D10 can be synthesized by several methods. One common approach involves the reaction of deuterated cyclopentadiene with iron(II) chloride. The process typically involves the following steps:
Preparation of Deuterated Cyclopentadiene: Deuterated cyclopentadiene is prepared by the deuteration of cyclopentadiene using deuterium gas or deuterated solvents.
Formation of Sodium Cyclopentadienide: The deuterated cyclopentadiene is then treated with sodium metal to form sodium cyclopentadienide.
Reaction with Iron(II) Chloride: The sodium cyclopentadienide is reacted with iron(II) chloride to form Ferrocene-D10.
Industrial Production Methods
While the laboratory synthesis of Ferrocene-D10 is well-documented, its industrial production is less common due to the specialized nature of deuterated compounds. the principles remain the same, involving the large-scale deuteration of cyclopentadiene and subsequent reaction with iron(II) chloride under controlled conditions.
化学反応の分析
Types of Reactions
Ferrocene-D10 undergoes various types of chemical reactions, similar to its non-deuterated counterpart:
Oxidation: Ferrocene-D10 can be oxidized to form the ferrocenium cation.
Reduction: It can be reduced back from the ferrocenium cation to ferrocene.
Substitution: Electrophilic aromatic substitution reactions, such as acetylation, alkylation, and sulfonation, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and silver nitrate (AgNO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) are used.
Substitution: Reagents such as acetyl chloride (CH3COCl) and aluminum chloride (AlCl3) are used for acetylation reactions.
Major Products
Oxidation: The major product is the ferrocenium cation.
Substitution: Products include acetylferrocene, alkylferrocene, and sulfonylferrocene, depending on the substituent introduced.
科学的研究の応用
Ferrocene-D10 has a wide range of applications in scientific research:
Chemistry: Used as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its well-defined chemical shifts.
Biology: Studied for its potential use in bioorganometallic chemistry, including drug design and delivery.
Medicine: Investigated for its anticancer and antimalarial properties.
Industry: Used in the development of advanced materials, such as ferrocene-containing polymers and sensors.
作用機序
The mechanism by which Ferrocene-D10 exerts its effects is primarily through its ability to undergo redox reactions. The ferrocenium cation can interact with various biological molecules, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death, which is particularly useful in anticancer applications.
類似化合物との比較
Similar Compounds
Cobaltocene: Similar to ferrocene but with cobalt instead of iron.
Nickelocene: Contains nickel in place of iron.
Ruthenocene: Contains ruthenium instead of iron.
Uniqueness
Ferrocene-D10 is unique due to its deuterium atoms, which provide distinct advantages in studying reaction mechanisms and kinetics. The isotope effect allows researchers to gain insights into the pathways and intermediates involved in various chemical reactions.
Conclusion
Ferrocene-D10 is a valuable compound in scientific research, offering unique properties due to its deuterium content. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and important compound in the field of organometallic chemistry.
特性
分子式 |
C10H20Fe |
|---|---|
分子量 |
206.17 g/mol |
IUPAC名 |
iron;1,2,3,4,5-pentadeuteriocyclopentane |
InChI |
InChI=1S/2C5H10.Fe/c2*1-2-4-5-3-1;/h2*1-5H2;/i2*1D,2D,3D,4D,5D; |
InChIキー |
KPCCMGYPEIQAEN-DQPUZLHUSA-N |
異性体SMILES |
[2H]C1C(C(C(C1[2H])[2H])[2H])[2H].[2H]C1C(C(C(C1[2H])[2H])[2H])[2H].[Fe] |
正規SMILES |
C1CCCC1.C1CCCC1.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine](/img/structure/B13865814.png)






![2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol](/img/structure/B13865855.png)
![2-[(Dimethylamino)methyl]-6-quinolinamine](/img/structure/B13865864.png)



![(7R)-Benzhydryl 3-((methylsulfonyl)oxy)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13865886.png)
![Ethyl [(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate](/img/structure/B13865888.png)
